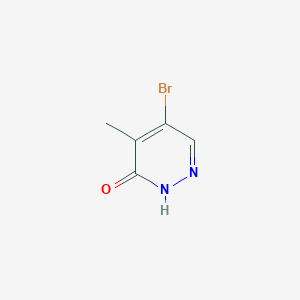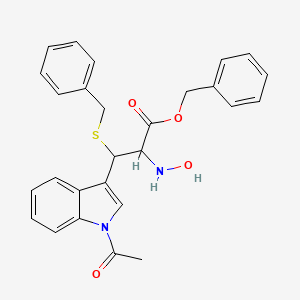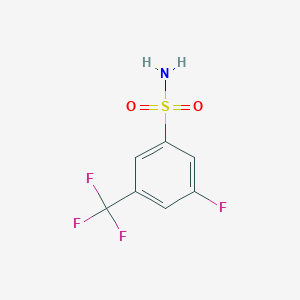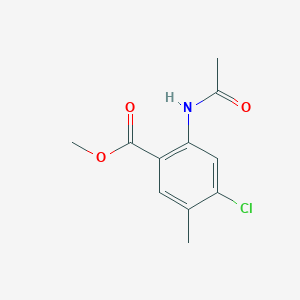![molecular formula C9H15ClO2S B11717191 [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The resulting bicyclic compound is then functionalized with a methanesulfonyl chloride group under specific reaction conditions, such as the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the sulfonylation step to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The bicyclic core can be oxidized or reduced to introduce different functional groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone.
Aplicaciones Científicas De Investigación
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used to modify surfaces or create new materials with specific properties.
Mecanismo De Acción
The mechanism by which [(1R,6R,7S)-bicyclo[420]octan-7-yl]methanesulfonyl chloride exerts its effects involves the interaction of the methanesulfonyl chloride group with nucleophiles
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonate
- [(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonamide
Uniqueness
[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride is unique due to its combination of a bicyclic structure and a reactive methanesulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H15ClO2S |
|---|---|
Peso molecular |
222.73 g/mol |
Nombre IUPAC |
[(1R,6R,7S)-7-bicyclo[4.2.0]octanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |
Clave InChI |
JOGSTKBBPNRPAA-IWSPIJDZSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)C[C@@H]2CS(=O)(=O)Cl |
SMILES canónico |
C1CCC2C(C1)CC2CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)






![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)




![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
